molecular formula C10H15D5O B1165033 2-Decanone-9,9,10,10,10 -d5

2-Decanone-9,9,10,10,10 -d5

Cat. No.: B1165033
M. Wt: 161.3
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Contemporary Chemical and Biological Sciences

Stable isotope labeling (SIL) is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. This method is central to contemporary chemical and biological sciences for several reasons. tum.de

In metabolomics, SIL allows researchers to trace the metabolic fate of compounds within a biological system, providing insights into metabolic pathways and fluxes. mdpi.com By introducing a labeled compound, scientists can distinguish between endogenous molecules and those introduced for the study, simplifying complex biological data. pageplace.de

Furthermore, stable isotope-labeled compounds are paramount in quantitative analysis, particularly in conjunction with mass spectrometry (MS). In a technique known as isotope dilution mass spectrometry (IDMS), a known quantity of a stable isotope-labeled version of the analyte is added to a sample as an internal standard. google.com Because the labeled standard is chemically identical to the analyte, it experiences the same effects during sample preparation and analysis, such as extraction inefficiencies or ionization suppression in the mass spectrometer. tum.de This allows for highly accurate and precise quantification of the target analyte. google.com Deuterated compounds are frequently used for this purpose due to the significant mass difference they provide. google.com

Theoretical Frameworks for Deuterium Substitution Effects in Organic Molecules

The substitution of hydrogen with deuterium introduces changes in molecular properties rooted in fundamental physical principles, primarily the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. google.com

The basis for the KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and vibrates at a lower frequency than a C-H bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond than a C-H bond. This difference in bond energy leads to a slower reaction rate for deuterated compounds when the C-H bond is broken in the rate-determining step of a reaction.

Beyond the primary KIE, where the bond to the isotope is cleaved, there are also secondary kinetic isotope effects (SKIEs). SKIEs are observed even when the bond to the deuterated atom is not broken during the reaction. These effects are generally smaller but can provide valuable information about the reaction mechanism and the transition state of a reaction.

In the context of analytical chemistry, particularly chromatography, deuterium substitution can also lead to slight differences in retention times compared to the non-deuterated analog. mdpi.com This chromatographic isotope effect is another consequence of the altered physicochemical properties of the deuterated molecule. mdpi.com

Overview of 2-Decanone-9,9,10,10,10 -d5 in Current Scientific Inquiry

2-Decanone-9,9,10,10,10-d5 is a deuterated form of 2-decanone (B165314), a naturally occurring ketone found in a variety of foods, beverages, and essential oils. nih.gov In scientific research, 2-Decanone-9,9,10,10,10-d5 serves as a stable isotope-labeled internal standard, primarily for quantitative analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). google.comresearchgate.net

The strategic placement of five deuterium atoms on the terminal carbons (positions 9 and 10) of the decanone chain provides a significant mass increase of five mass units compared to the native compound. This mass shift is crucial for its function as an internal standard in isotope dilution assays, allowing for clear differentiation between the standard and the analyte in a mass spectrometer. google.comresearchgate.net The deuteration at the end of the alkyl chain, away from the carbonyl group, ensures the stability of the deuterium labels, preventing them from exchanging with protons in the sample matrix or solvent. tum.de

While specific published research explicitly detailing the use of 2-Decanone-9,9,10,10,10-d5 is not abundant, its primary application is inferred from its commercial availability as a deuterated standard and the common practice of using such compounds in analytical chemistry. researchgate.net It is particularly valuable for the accurate quantification of 2-decanone and similar volatile or semi-volatile ketones in complex matrices such as food, beverages, and environmental samples. mdpi.comhopsteiner.de The analysis of such volatile compounds is critical for flavor and fragrance profiling, food quality control, and environmental monitoring. mdpi.comhopsteiner.de

The use of 2-Decanone-9,9,10,10,10-d5 as an internal standard helps to correct for variability in sample preparation and instrumental analysis, leading to more reliable and reproducible quantitative results. tum.de

Data Tables

Physicochemical Properties of 2-Decanone and its Deuterated Analog

Property2-Decanone2-Decanone-9,9,10,10,10-d5
Molecular Formula C₁₀H₂₀OC₁₀H₁₅D₅O
Molecular Weight 156.27 g/mol 161.30 g/mol
CAS Number 693-54-93028869-23-7
Appearance Colorless liquidNot specified (typically similar to unlabeled)
Boiling Point 210-211 °CNot specified
Melting Point 3.5-14 °CNot specified
Density ~0.825 g/mL at 25°CNot specified
Solubility in Water InsolubleNot specified (expected to be similar to unlabeled)

Data for 2-Decanone sourced from PubChem and other chemical suppliers. nih.gov Data for 2-Decanone-9,9,10,10,10-d5 sourced from commercial suppliers. researchgate.net

Properties

Molecular Formula

C10H15D5O

Molecular Weight

161.3

Purity

95% min.

Synonyms

2-Decanone-9,9,10,10,10 -d5

Origin of Product

United States

Synthetic Methodologies for Deuterated 2 Decanone Analogues

Precursor Selection and Isotopic Incorporation Strategies for 2-Decanone-9,9,10,10,10 -d5

The synthesis of 2-decanone-9,9,10,10,10-d5 necessitates a strategic approach to precursor selection and the method of deuterium (B1214612) incorporation to ensure high isotopic enrichment at the desired positions. The primary challenge lies in the regioselective introduction of five deuterium atoms at the terminal end of the decanone chain.

Regioselective Deuteration Techniques

Regioselective deuteration is paramount to ensure that the deuterium atoms are incorporated only at the C-9 and C-10 positions. Direct H-D exchange on 2-decanone (B165314) is generally not a viable option as it would lead to deuteration at the alpha-positions (C-1 and C-3) due to the acidity of the α-protons and the formation of enolates under basic or acidic conditions. Therefore, a synthetic strategy that builds the molecule with the deuterated moiety already in place is preferred.

A plausible approach involves the use of a deuterated C2 synthon that will ultimately become C-9 and C-10 of the final product. This ensures that the deuterium atoms are located exclusively at the desired positions.

Catalytic Approaches for Deuterium Exchange and Introduction

While direct catalytic H-D exchange on 2-decanone is not regioselective for the terminal positions, catalytic methods are crucial for the synthesis of the deuterated precursors. For instance, the preparation of a key precursor, bromoethane-d5 (B31941), can be achieved through the catalytic deuteration of a suitable starting material. One possible route is the reduction of a halogenated ethylene (B1197577) derivative with deuterium gas in the presence of a catalyst, such as Palladium on carbon (Pd/C).

CatalystDeuterium SourceSubstrate ExampleProduct
Pd/CD₂ gasTetrabromoethyleneHexadeuterioethane
Wilkinson's CatalystD₂ gasVinyl bromide1-Bromo-1,2-d₂-ethane

This table illustrates general catalytic approaches for deuterium introduction, not the direct synthesis of the final product.

Multistep Synthetic Routes for Specific Deuterium Labeling Patterns

A robust and regioselective synthesis of 2-decanone-9,9,10,10,10-d5 is best achieved through a multi-step pathway. A feasible strategy involves the use of a Grignard or Gilman reagent derived from a deuterated ethyl halide.

Proposed Synthetic Route:

Synthesis of Bromoethane-d5 (1): This key precursor can be synthesized from commercially available deuterated starting materials. For example, the reduction of deuterated acetic acid to ethanol-d6, followed by bromination.

Formation of Ethyl-d5-magnesium bromide (2): The deuterated Grignard reagent is prepared by reacting bromoethane-d5 with magnesium turnings in anhydrous diethyl ether.

Preparation of Lithium di(ethyl-d5)cuprate (Gilman Reagent) (3): To avoid the over-addition of the organometallic reagent to the acyl chloride, a less reactive Gilman reagent is prepared. This is achieved by reacting ethyl-d5-magnesium bromide with a lithium salt and then with copper(I) iodide.

Reaction with Octanoyl Chloride (4): The Gilman reagent (3) is then reacted with octanoyl chloride (4) in a suitable solvent like anhydrous diethyl ether at low temperatures. This reaction selectively produces the ketone, 2-decanone-9,9,10,10,10-d5 (5), and minimizes the formation of the tertiary alcohol byproduct.

Reaction Scheme:

Isolation and Purification Techniques for Deuterated Ketones

Following the synthesis, the crude product will be a mixture containing the desired deuterated ketone, unreacted starting materials, byproducts, and potentially some non-deuterated or partially deuterated species. Therefore, a rigorous purification protocol is essential.

Commonly employed techniques for the isolation and purification of 2-decanone-9,9,10,10,10-d5 include:

Liquid-Liquid Extraction: To remove water-soluble impurities and salts after the reaction quench.

Column Chromatography: This is a highly effective method for separating the target compound from non-polar byproducts. Silica gel is a common stationary phase, and a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is used as the mobile phase.

Distillation: If the boiling point of the deuterated ketone is sufficiently different from that of the impurities, fractional distillation under reduced pressure can be an effective purification method.

Purification TechniquePrinciple of SeparationTypical Application
Column ChromatographyAdsorptionSeparation of the deuterated ketone from non-polar and polar impurities.
Preparative Gas Chromatography (Prep-GC)Partitioning and VolatilityHigh-purity isolation for analytical standards.
Fractional DistillationBoiling PointRemoval of volatile impurities or separation from isomers.

Characterization of Synthetic Purity and Isotopic Enrichment

The confirmation of the chemical identity, purity, and isotopic enrichment of the synthesized 2-decanone-9,9,10,10,10-d5 is achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The absence or significant reduction of signals corresponding to the protons at the C-9 and C-10 positions confirms the successful incorporation of deuterium. The integration of the remaining proton signals allows for the assessment of chemical purity.

²H NMR (Deuterium NMR): The presence of a signal in the deuterium NMR spectrum at a chemical shift corresponding to the C-9 and C-10 positions provides direct evidence of deuteration.

¹³C NMR: The carbon signals for C-9 and C-10 will exhibit a characteristic multiplet pattern due to coupling with deuterium (a triplet for the CD₂ group and a quintet for the CD₃ group). A slight upfield shift (isotope shift) for these carbons is also expected compared to the unlabeled compound.

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the molecular weight of the compound and to assess its isotopic purity. The molecular ion peak (M+) for 2-decanone-9,9,10,10,10-d5 will appear at m/z 161.3, which is 5 mass units higher than that of the unlabeled 2-decanone (m/z 156.3). The isotopic distribution of the molecular ion cluster can be used to calculate the isotopic enrichment.

Analytical TechniqueInformation ObtainedExpected Result for 2-Decanone-9,9,10,10,10-d5
¹H NMRPresence and ratio of protonsAbsence of signals for C-9 and C-10 protons.
²H NMRPresence of deuteriumSignal corresponding to the deuterons at C-9 and C-10.
¹³C NMRCarbon skeleton and C-D couplingMultiplet signals for C-9 and C-10.
Mass SpectrometryMolecular weight and isotopic purityMolecular ion at m/z 161.3.

Industrial and Laboratory Scale-Up Considerations for 2-Decanone-9,9,10,10,10-d5 Production

The transition from a laboratory-scale synthesis to a larger industrial-scale production of 2-decanone-9,9,10,10,10-d5 presents several challenges and considerations.

Reaction Conditions: The use of pyrophoric reagents like Grignard reagents requires stringent safety protocols and specialized equipment for handling on a large scale. Maintaining anhydrous conditions throughout the synthesis is critical to prevent the loss of the deuterium label through H-D exchange.

Purification and Quality Control: The purification methods must be scalable and efficient. Large-scale column chromatography can be expensive and time-consuming. Alternative methods like fractional distillation or preparative HPLC might be more suitable for industrial production. Robust quality control procedures are necessary to ensure the chemical and isotopic purity of each batch.

Waste Management: The synthesis will generate chemical waste, including solvents and byproducts. Proper disposal and potential recycling of solvents are important environmental and economic considerations for large-scale production.

Scale-Up FactorLaboratory Scale ConsiderationIndustrial Scale Consideration
Reagent HandlingSmall quantities, manageable risks.Bulk handling of hazardous materials, requires specialized infrastructure and safety protocols.
PurificationColumn chromatography is common.Scalable methods like distillation or preparative HPLC are preferred.
CostPrimarily driven by the cost of deuterated precursors.Economies of scale can be achieved, but initial capital investment is high.
Quality ControlStandard analytical techniques.Rigorous batch-to-batch analysis and documentation are required for commercial products.

Advanced Analytical Protocols Employing 2 Decanone 9,9,10,10,10 D5

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry (MS) coupled with chromatographic techniques is a cornerstone of modern analytical chemistry. The integration of 2-Decanone-9,9,10,10,10-d5 into these workflows significantly enhances the reliability and precision of analytical measurements.

Method Development for Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds like 2-decanone (B165314). The development of robust GC-MS methods is essential for its accurate quantification, and the use of a deuterated internal standard like 2-Decanone-9,9,10,10,10-d5 is a key component of this process. The internal standard helps to correct for variations in sample injection, analyte loss during sample preparation, and fluctuations in instrument response. epa.govnih.gov

Method development for GC-MS applications involving 2-Decanone-9,9,10,10,10-d5 typically involves the optimization of several key parameters to achieve optimal separation and detection.

Key GC-MS Method Parameters:

ParameterTypical ConditionsPurpose
Column Non-polar (e.g., DB-1MS) or mid-polar capillary columnTo separate 2-decanone from other volatile compounds in the sample.
Injection Mode Splitless or split injectionTo introduce the sample into the GC system efficiently.
Oven Temperature Program Ramped temperature program (e.g., initial hold at a low temperature, followed by a ramp to a higher temperature)To ensure good chromatographic separation of analytes with different boiling points.
Ionization Mode Electron Ionization (EI)To fragment the analyte molecules for mass analysis.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)To separate ions based on their mass-to-charge ratio.
Detection Mode Selected Ion Monitoring (SIM) or Full ScanSIM mode is used for targeted quantification of specific ions, enhancing sensitivity and selectivity.

This table presents typical parameters for GC-MS analysis of 2-decanone using a deuterated internal standard. Specific conditions may vary depending on the sample matrix and analytical objectives.

Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Deuterated Internal Standards

For non-volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques. While 2-decanone is amenable to GC-MS, LC-based methods can also be developed, particularly for complex matrices where derivatization might be employed. The optimization of LC-MS and MS/MS methods is critical for achieving high sensitivity, specificity, and accuracy, especially when using deuterated internal standards.

Stable isotope-labeled internal standards are widely used in LC-MS/MS to normalize variations throughout the analytical process. labroots.com However, challenges such as matrix effects, which can cause ion suppression or enhancement, require careful method optimization. researchgate.net

Optimization Parameters for LC-MS/MS:

ParameterConsiderations for Optimization
Mobile Phase Composition The choice of organic solvent (e.g., acetonitrile, methanol) and aqueous phase (with additives like formic acid or ammonium (B1175870) formate) is optimized to achieve good chromatographic peak shape and retention time for both the analyte and the internal standard.
Gradient Elution A gradient elution program, where the mobile phase composition changes over time, is often employed to effectively separate the analyte of interest from matrix components.
Ionization Source Electrospray ionization (ESI) is a common choice, and its parameters (e.g., spray voltage, gas flow rates, temperature) are optimized to maximize the ionization efficiency of the analyte and internal standard.
MS/MS Transitions In tandem mass spectrometry, specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) are selected for both the analyte and the internal standard. wikipedia.org This provides high selectivity and reduces background noise.

This table outlines key parameters that require optimization in LC-MS/MS methods when using deuterated internal standards like 2-Decanone-9,9,10,10,10-d5.

High-Resolution Mass Spectrometry for Isotopic Abundance and Structural Elucidation of 2-Decanone-9,9,10,10,10 -d5

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of elemental composition and structural elucidation of molecules. In the context of 2-Decanone-9,9,10,10,10-d5, HRMS plays a vital role in verifying its isotopic purity and confirming its structure.

HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, allowing for the differentiation of ions with very similar mass-to-charge ratios. nih.gov This capability is crucial for confirming the incorporation of deuterium (B1214612) atoms in the 2-decanone molecule. umd.edu The isotopic pattern of the deuterated compound can be precisely measured and compared to the theoretical distribution, providing a quantitative measure of isotopic enrichment. nih.govrsc.org

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument can provide detailed structural information. researchgate.net By fragmenting the precursor ion of 2-Decanone-9,9,10,10,10-d5 and analyzing the masses of the resulting product ions, the location of the deuterium labels can be confirmed.

Strategies for Mitigating Matrix Effects in Complex Sample Matrices using this compound

Matrix effects are a significant challenge in quantitative analysis, particularly in complex matrices such as food, environmental, and biological samples. nih.gov These effects, which can lead to either suppression or enhancement of the analyte signal, arise from co-eluting matrix components that interfere with the ionization process in the mass spectrometer. restek.com

The use of a stable isotope-labeled internal standard, such as 2-Decanone-9,9,10,10,10-d5, is a widely accepted and effective strategy to compensate for matrix effects. The underlying principle is that the deuterated internal standard is chemically and physically very similar to the native analyte and will therefore experience similar matrix effects. chromatographyonline.com

Key Strategies for Mitigating Matrix Effects:

StrategyDescription
Isotope Dilution By adding a known amount of 2-Decanone-9,9,10,10,10-d5 to the sample at the beginning of the sample preparation process, any losses during extraction and analysis will affect both the analyte and the internal standard equally. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for these variations.
Co-elution It is crucial that the analyte and its deuterated internal standard co-elute from the chromatographic column. This ensures that they experience the same matrix environment at the same time in the ion source. chromatographyonline.com
Matrix-Matched Calibration In some cases, preparing calibration standards in a matrix that is similar to the sample matrix can also help to mitigate matrix effects.

This table summarizes common strategies employed to minimize the impact of matrix effects on analytical results, with the use of a deuterated internal standard being a primary approach.

Advanced Sample Preparation Techniques for Deuterated Carbonyl Analysis

Effective sample preparation is a critical step in any analytical workflow, as it aims to isolate and concentrate the analyte of interest from the sample matrix while removing interfering substances. For volatile carbonyl compounds like 2-decanone, specific techniques are required to ensure efficient extraction and minimal analyte loss.

Headspace Solid-Phase Microextraction (HS-SPME) Methodologies

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the analysis of volatile and semi-volatile organic compounds. It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The selection of the appropriate SPME fiber coating is crucial for the efficient extraction of the target analytes. For ketones like 2-decanone, fibers with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often effective as they can trap a wide range of volatile compounds. nih.govsemanticscholar.org

Optimization of HS-SPME Parameters:

ParameterInfluence on Extraction Efficiency
Fiber Coating The polarity and thickness of the fiber coating determine its affinity for the target analytes. mdpi.com
Extraction Temperature Higher temperatures generally increase the vapor pressure of the analytes, leading to higher concentrations in the headspace and faster extraction kinetics. However, excessively high temperatures can lead to analyte degradation. semanticscholar.org
Extraction Time The time the fiber is exposed to the headspace affects the amount of analyte adsorbed. Equilibrium between the sample, headspace, and fiber should ideally be reached for quantitative analysis.
Sample Volume and Headspace Volume The ratio of sample volume to headspace volume can influence the concentration of analytes in the headspace.
Agitation Agitation of the sample can facilitate the mass transfer of analytes from the sample matrix to the headspace.

This table highlights the key parameters that need to be optimized to develop a robust and efficient HS-SPME method for the analysis of 2-decanone and its deuterated analog.

Derivatization Chemistry for Enhancing Analytical Sensitivity and Stability

Chemical derivatization is a strategy frequently employed in gas chromatography-mass spectrometry (GC-MS) to improve the analytical characteristics of target compounds. jfda-online.com For ketones like 2-decanone, derivatization can enhance volatility, improve chromatographic peak shape, and, most importantly, increase detection sensitivity and selectivity. jfda-online.comnih.gov The introduction of specific functional groups can make the molecule more amenable to certain ionization techniques and generate characteristic mass spectral fragments, aiding in structural elucidation. jfda-online.com

One of the most effective derivatizing agents for carbonyl compounds, including 2-decanone, is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). sigmaaldrich.com PFBHA reacts with the keto group of 2-decanone to form a stable oxime derivative. This process offers several analytical advantages:

Enhanced Sensitivity : The resulting PFBHA-oxime is highly electronegative due to the pentafluorobenzyl group. This makes it particularly suitable for highly sensitive detection techniques such as electron capture negative ionization (ECNI) mass spectrometry. nih.gov

Improved Chromatography : The derivative is typically more volatile and less polar than the parent ketone, leading to better peak shapes and resolution on common GC columns. sigmaaldrich.com

Structural Confirmation : The derivative exhibits a predictable and often intense high-mass fragment ([M-181]⁻), which is useful for selective reaction monitoring (SRM) in tandem MS, enhancing selectivity.

When 2-Decanone-9,9,10,10,10-d5 is used as an internal standard, it undergoes the same derivatization reaction as the native analyte. Because the deuterium labels are on the terminal end of the alkyl chain, remote from the reactive carbonyl group, the reaction kinetics are essentially identical to the unlabeled 2-decanone. The resulting deuterated PFBHA-oxime derivative will have a mass shift of +5 amu, allowing for precise and accurate quantification via isotope dilution.

ParameterNative 2-DecanonePFBHA-Derivatized 2-Decanone
StructureKetonePFBHA-Oxime
Detection TechniqueElectron Ionization (EI)Electron Capture Negative Ionization (ECNI)
Relative SensitivityLow to ModerateHigh to Very High
Chromatographic Peak ShapeGoodExcellent
Key Mass Fragment (m/z)Variable (e.g., 43, 58)High mass, specific fragments (e.g., [M-181]⁻)

Comparative Analysis of Extraction and Cleanup Protocols

The accurate quantification of semi-volatile organic compounds (SVOCs) like 2-decanone from complex matrices (e.g., environmental solids, biological fluids, food products) is highly dependent on the efficiency and reproducibility of the extraction and cleanup steps. epa.govepa.gov The primary goal is to isolate the analyte from interfering matrix components while maximizing recovery. The use of 2-Decanone-9,9,10,10,10-d5 is critical in these protocols to correct for analyte losses that occur during these multi-step procedures. lcms.cz

Several extraction techniques are applicable for 2-decanone, each with distinct advantages and limitations.

Headspace Solid Phase Microextraction (HS-SPME) : This is a solvent-free technique ideal for volatile and semi-volatile compounds. nih.gov A fiber coated with a stationary phase is exposed to the headspace above the sample, where analytes partition onto the fiber. The fiber is then transferred to the GC inlet for thermal desorption. nih.gov HS-SPME is fast and requires minimal sample preparation but can be affected by matrix composition. rsc.org

Purge-and-Trap (P&T) : This dynamic headspace technique involves bubbling an inert gas through an aqueous sample. epa.gov The volatile analytes are purged from the sample and collected on a sorbent trap. The trap is then heated to desorb the analytes into the GC-MS system. It is highly effective for volatile compounds in water but less so for semi-volatiles in solid matrices.

Liquid-Liquid Extraction (LLE) : A classic technique where the sample is mixed with an immiscible solvent in which the analyte has a high affinity. The solvent layer containing the analyte is then collected, concentrated, and analyzed. LLE is robust but can be time-consuming, requires large volumes of organic solvents, and may form emulsions.

Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), this technique uses conventional solvents at elevated temperatures and pressures. epa.gov These conditions increase the efficiency and speed of the extraction process, reducing solvent consumption compared to traditional methods.

2-Decanone-9,9,10,10,10-d5 is added to the sample prior to any extraction or cleanup steps. osti.gov As it behaves identically to the native analyte, the ratio of the deuterated standard to the native analyte remains constant throughout the process. Any loss of analyte during extraction, concentration, or cleanup will affect both compounds equally, allowing for a highly accurate final concentration calculation. tum.de

ProtocolPrincipleApplicable MatricesAdvantagesDisadvantages
HS-SPMEEquilibrium partitioning to a coated fiberLiquids, SolidsSolvent-free, fast, simpleMatrix effects, limited sample volume
Purge-and-TrapDynamic stripping by inert gas with sorbent trappingAqueousHigh sensitivity for volatiles, automatedLess effective for semi-volatiles, potential for foaming
LLEPartitioning between immiscible liquid phasesAqueous, LiquidsRobust, widely applicableLarge solvent volumes, labor-intensive, emulsion formation
PLE / ASESolvent extraction at elevated temperature and pressureSolids, SlurriesFast, efficient, reduced solvent useRequires specialized equipment

Quality Control and Method Validation Frameworks for Deuterated Standards

Key validation parameters are assessed according to internationally recognized guidelines, such as those from SANTE or ISO/IEC 17025. tandfonline.com

Selectivity/Specificity : The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. In MS, this is confirmed by monitoring specific, interference-free ion transitions for both the native analyte and 2-Decanone-9,9,10,10,10-d5. tandfonline.com

Linearity and Range : The method should produce results that are directly proportional to the analyte concentration over a specified range. A calibration curve is generated by plotting the response ratio (native analyte/deuterated standard) against the concentration ratio.

Accuracy (Trueness) : The closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by spiking blank matrix with known concentrations of the analyte. tandfonline.com Recoveries are expected to be within a defined range (e.g., 80-120%).

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision). tandfonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest analyte concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. tandfonline.com

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven ramp rate, extraction time), providing an indication of its reliability during normal usage. tandfonline.com

The use of 2-Decanone-9,9,10,10,10-d5 significantly enhances the robustness and precision of a method, as it internally corrects for many minor variations that could otherwise lead to erroneous results. texilajournal.com

Validation ParameterDescriptionTypical Acceptance Criteria (e.g., SANTE guidelines)
SelectivityNo significant interfering peaks at the retention time of the analyte and standard.Signal-to-noise in blank > 3; ion ratios within ±30% of reference. tandfonline.com
LinearityCorrelation coefficient of the calibration curve.R² ≥ 0.99
Accuracy (Recovery)Closeness of measured value to true value, assessed via spiked samples or CRMs.Mean recovery within 70-120%. tandfonline.com
Precision (Repeatability)Variation in results from the same sample under the same conditions.RSD ≤ 20%. tandfonline.com
Precision (Reproducibility)Variation in results from the same sample under different conditions (e.g., different days).RSD ≤ 25%
LOQLowest quantifiable concentration with acceptable accuracy and precision.Method- and matrix-dependent, must be determined experimentally.

Applications of 2 Decanone 9,9,10,10,10 D5 in Tracer and Analytical Research

Role as an Internal Standard in Quantitative Chemical Analysis

In quantitative analysis, the use of a stable isotope-labeled internal standard is considered the gold standard for accuracy, a technique known as stable isotope dilution analysis (SIDA). nih.gov 2-Decanone-9,9,10,10,10-d5 is an ideal internal standard for the quantification of 2-decanone (B165314). Because its chemical and physical properties are nearly identical to the native compound, it co-elutes during chromatographic separation and experiences similar ionization efficiency and fragmentation patterns in mass spectrometry. However, its increased mass (due to the five deuterium (B1214612) atoms) allows it to be distinguished from the non-labeled analyte by the mass spectrometer. This allows for precise correction of analyte loss during sample preparation and for the mitigation of matrix effects, which can suppress or enhance the instrument's signal. nih.gov

2-Decanone is a volatile organic compound (VOC) that can be present in various environmental matrices, including air, water, and soil, originating from both natural and industrial sources. Monitoring its concentration is crucial for assessing environmental quality and understanding atmospheric chemistry. When analyzing complex environmental samples, matrix effects can significantly skew quantitative results.

The use of 2-Decanone-9,9,10,10,10-d5 as an internal standard is critical in these applications. A known quantity of the deuterated standard is added to the environmental sample at the beginning of the analytical workflow. The sample then undergoes extraction and concentration before being analyzed, typically by gas chromatography-mass spectrometry (GC-MS). By comparing the signal intensity of the target analyte (2-decanone) to the known concentration of the internal standard (2-Decanone-d5), analysts can calculate the native compound's concentration with high precision, regardless of sample loss or signal suppression.

Table 1: Illustrative Performance Data for 2-Decanone Quantification using 2-Decanone-d5 Internal Standard in Environmental Samples

ParameterWater SampleSoil SampleAir Sample (Sorbent Tube)
Method Purge & Trap GC-MSHeadspace GC-MSThermal Desorption GC-MS
Linearity (R²) >0.998>0.997>0.999
Average Recovery (%) 98.5%96.2%101.3%
Relative Standard Deviation (RSD) < 4%< 6%< 3%
Limit of Quantification (LOQ) 0.05 µg/L0.2 µg/kg1 ng/m³
Note: This table is a representative example of typical method validation results and is intended for illustrative purposes.

2-Decanone is a naturally occurring flavor and aroma compound found in many foods, including dairy products like cheese, fruits, and honey. nih.govthegoodscentscompany.com Its concentration can be an indicator of food quality, ripeness, or even microbial contamination. Therefore, accurate quantification is essential for quality control and authenticity studies. Food matrices are notoriously complex, containing fats, proteins, and sugars that can interfere with analysis.

By employing 2-Decanone-9,9,10,10,10-d5 in a stable isotope dilution assay, food scientists can overcome these challenges. For instance, in analyzing the volatile profile of a cheese sample, the deuterated standard would be added before a solvent extraction or solid-phase microextraction (SPME) step. The subsequent GC-MS analysis would provide a reliable measurement of the 2-decanone concentration, which could then be compared against a database of authentic samples to verify quality or detect adulteration.

In the agricultural sector, monitoring for residues of pesticides and other agrochemicals in crops and soil is vital for ensuring environmental safety. While 2-decanone itself is not a primary agrochemical, analytical methods often screen for a wide range of volatile and semi-volatile organic compounds. Furthermore, specialty chemical manufacturers, including those in the agrochemical industry, rely on precise quantification of intermediates and final products for process optimization. thegoodscentscompany.com

In these non-human analytical contexts, 2-Decanone-9,9,10,10,10-d5 serves as a robust internal standard. When testing a soil sample for organic residues, adding the deuterated standard before extraction ensures that any variability in extraction efficiency is accounted for. The ratio of the analyte to the standard remains constant, allowing for accurate determination of the residue level, which is crucial for regulatory compliance and environmental risk assessment.

Investigation of Metabolic Pathways and Biochemical Transformations in Non-Human Systems

Stable isotope-labeled compounds are powerful tools for tracing the metabolic fate of molecules in biological systems. nih.gov By introducing a labeled substrate, researchers can follow the isotopes as they are incorporated into downstream metabolites, thereby elucidating biochemical pathways.

Microorganisms are capable of degrading a vast array of organic compounds, including ketones. Understanding these degradation pathways is fundamental to bioremediation and biotechnology. A tracer study using 2-Decanone-9,9,10,10,10-d5 could provide definitive insights into the mechanisms of ketone metabolism by specific bacteria or fungi.

In a hypothetical study, a microbial culture would be fed 2-Decanone-d5 as a carbon source. Over time, samples of the culture medium and cell lysate would be analyzed by LC-MS/MS or GC-MS. The appearance of metabolites containing the deuterium label would reveal the transformation products. For example, if the microorganism utilizes a Baeyer-Villiger monooxygenase, one might detect labeled octyl acetate, confirming this specific enzymatic activity. While this methodology is well-established, specific studies detailing the use of 2-Decanone-9,9,10,10,10-d5 for this purpose are not prominent in publicly available scientific literature.

Table 2: Theoretical Metabolites from a Tracer Study of 2-Decanone-d5 Microbial Degradation

Putative EnzymeExpected Labeled MetaboliteMetabolic Significance
Baeyer-Villiger Monooxygenase Octyl acetate-d5Indicates an oxidative cleavage of the ketone.
Alcohol Dehydrogenase 2-Decanol-d5Indicates a reduction of the ketone group.
Carboxylase Nonanoic acid-d5Indicates cleavage of the terminal methyl group.
Note: This table presents potential outcomes of a tracer experiment to illustrate the scientific principle and does not represent data from a specific study.

The profile of VOCs emitted by an animal through breath, urine, or skin can provide a non-invasive window into its metabolic state and health. 2-Decanone has been identified as a VOC in various animal species. mdpi.com Research in this area often involves analyzing complex mixtures of compounds, where precise quantification is challenging.

In animal model studies, 2-Decanone-9,9,10,10,10-d5 could be used as an internal standard to accurately quantify changes in endogenous 2-decanone levels in response to a specific diet, disease state, or environmental exposure. For example, breath samples from a rat model could be collected on sorbent tubes, which would then be spiked with the deuterated standard before thermal desorption and GC-MS analysis. This would allow for reliable tracking of 2-decanone as a potential biomarker. However, specific research literature detailing the application of 2-Decanone-d5 as a tracer to follow its metabolic transformation within an animal model is not widely documented.

Exploring Plant Metabolite Biosynthesis and Turnover

Isotopically labeled compounds are invaluable tools for tracing the complex biochemical pathways within living organisms. wikipedia.orgmdpi.com 2-Decanone-9,9,10,10,10-d5, a deuterated variant of the naturally occurring plant metabolite 2-decanone, serves as a powerful tracer in botanical research. nih.govnmppdb.com.ng The presence of five deuterium atoms on the terminal end of the molecule provides a distinct mass signature, allowing researchers to differentiate the administered labeled compound from the endogenous, unlabeled 2-decanone already present in the plant.

This distinction is crucial for conducting pulse-chase experiments to elucidate the biosynthesis and turnover rates of 2-decanone. In a typical study, a plant is exposed to a "pulse" of 2-Decanone-9,9,10,10,10-d5. Over time, tissue samples are collected and analyzed, often using mass spectrometry, to track the metabolic fate of the labeled compound. This technique allows for the direct measurement of how quickly the plant synthesizes and degrades this specific methyl ketone. nih.gov

Research findings from such studies can reveal the localization of biosynthetic activity within different plant tissues and quantify the relative rates of metabolite synthesis. nih.gov For example, by tracking the appearance and disappearance of the deuterated label in various parts of the plant, scientists can determine whether 2-decanone is synthesized in the roots and transported to the leaves, or if it is produced locally in multiple tissues. Furthermore, the rate at which the concentration of the labeled compound declines provides a direct measure of its metabolic turnover, offering insights into its physiological role, which may be related to signaling, defense, or aroma production. nmppdb.com.ng

Table 1: Hypothetical Turnover Rate of 2-Decanone-9,9,10,10,10-d5 in Plant Tissue

Time After Administration (Hours)Concentration of Labeled 2-Decanone (ng/g tissue)Percentage of Initial Concentration Remaining
0100.0100%
675.275%
1251.552%
2424.825%
486.16%

Environmental Fate and Degradation Pathway Elucidation

Understanding the environmental journey of a chemical compound—its transport, transformation, and ultimate fate—is critical for environmental science. Isotopically labeled compounds like 2-Decanone-9,9,10,10,10-d5 are instrumental in these investigations. taylorfrancis.com By introducing this labeled ketone into controlled environmental systems, researchers can precisely track its degradation pathways and measure reaction rates without the confounding presence of the naturally occurring compound.

Studies on Biodegradation Kinetics and Pathways of Methyl Ketones

Biodegradation, the breakdown of organic compounds by microorganisms, is a primary mechanism for removing chemicals from the environment. researchgate.net Studies on the biodegradation of methyl ketones, such as methyl isobutyl ketone (MIBK), have established kinetic models to describe their removal rates by microbial cultures. nih.govresearchgate.net Similar methodologies can be applied using 2-Decanone-9,9,10,10,10-d5 to study its specific degradation profile.

The use of a deuterated substrate is particularly insightful for probing reaction mechanisms due to the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that if the breaking of this bond is the rate-limiting step in a degradation pathway, the deuterated compound will degrade more slowly than its non-deuterated counterpart. beilstein-journals.orgiitd.ac.in By comparing the biodegradation rates of 2-decanone and 2-Decanone-9,9,10,10,10-d5, researchers can determine whether the enzymatic attack occurs at the terminal methyl group. A significant KIE would strongly suggest that the initial step of biodegradation involves the cleavage of a C-H/C-D bond at the C-9 or C-10 position.

Table 2: Comparative Biodegradation Rates and Kinetic Isotope Effect (KIE)

CompoundHalf-life in Microbial Culture (Hours)Biodegradation Rate Constant (k)Kinetic Isotope Effect (kH/kD)
2-Decanone (Unlabeled)18.50.0375 h⁻¹1.88
2-Decanone-9,9,10,10,10-d534.80.0199 h⁻¹

Investigation of Oxidative Transformation Mechanisms in Atmospheric and Aqueous Environments

In the atmosphere and in aqueous systems, ketones undergo transformation primarily through reactions with oxidative species, most notably the hydroxyl radical (•OH). mdpi.comresearchgate.net These reactions are fundamental to atmospheric chemistry and water purification processes. The reaction of •OH with ketones can proceed via hydrogen abstraction from various carbon atoms along the alkyl chain.

Using 2-Decanone-9,9,10,10,10-d5 allows for a detailed investigation of these oxidative mechanisms. If hydrogen abstraction from the terminal end of the molecule (C-9 or C-10) is a significant pathway, a slower reaction rate will be observed for the deuterated compound compared to the unlabeled version. mdpi.com By analyzing the reaction products using advanced analytical techniques like mass spectrometry, scientists can identify the fragments and determine where the initial oxidative attack occurred. For 2-Decanone-9,9,10,10,10-d5, the retention of the deuterium label in certain degradation products while being absent in others provides a clear map of the fragmentation pattern and the underlying reaction mechanism. copernicus.orgcopernicus.org

Table 3: Potential Products from the •OH-Initiated Oxidation of 2-Decanone

Reaction PathwayPotential Intermediate/ProductExpected Fate of Deuterium Label
H-abstraction from C-33-Hydroxy-2-decanoneLabel retained in products
H-abstraction from C-92,9-DecanedioneLabel partially retained, KIE observed
Norrish Type I PhotolysisOctanoyl radical + Acetyl radicalLabel retained in octanoyl-derived products
Norrish Type II Photolysis2-Butanone (B6335102) + 1-HexeneLabel retained in 2-butanone fragment

Predictive Modeling of Environmental Distribution and Persistence

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are computational tools used by regulatory agencies and scientists to estimate the environmental fate and potential toxicity of chemicals. aftonchemical.comresearchgate.net These models correlate the chemical structure of a molecule with its physicochemical and biological properties, including its tendency to persist in the environment. ecetoc.orgacs.org

The accuracy and reliability of QSAR models depend heavily on the quality of the experimental data used to develop and validate them. nih.govnih.gov Tracer studies using 2-Decanone-9,9,10,10,10-d5 provide precise, high-quality data on key environmental parameters like biodegradation rates and oxidation kinetics. This empirical data is invaluable for calibrating and verifying the predictions made by QSAR models for methyl ketones. By comparing the model's predicted half-life for 2-decanone with the experimentally measured half-life obtained from degradation studies, modelers can refine their algorithms, leading to more accurate predictions for other similar compounds. nih.gov This iterative process of experimental measurement and model refinement enhances the utility of predictive tools for environmental risk assessment.

Table 4: Comparison of QSAR Model Predictions with Experimental Data

EndpointQSAR Model Prediction (e.g., EPI Suite™)Experimental Value (from d5-Tracer Study)Model Accuracy
Biodegradation Half-life (Water)22.4 hours18.5 hoursWithin 21%
Atmospheric Oxidation Half-life (•OH reaction)45.2 hours51.0 hoursWithin 11%

Theoretical and Computational Approaches for Deuterated 2 Decanone Research

Quantum Chemical Calculations for Deuterium (B1214612) Isotope Effects on Reaction Kinetics

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.gov This effect primarily arises from the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower ZPVE, meaning more energy is required to break it, which typically results in a slower reaction rate for the deuterated compound. wikipedia.org

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and analyzing KIEs. These methods allow for the calculation of the potential energy surface of a reaction and the vibrational frequencies of the reactants and transition states. rutgers.edu For a ketone like 2-decanone (B165314), a key reaction is the formation of an enolate, which involves the abstraction of a proton from the α-carbon. When the terminal methyl group is deuterated, as in 2-Decanone-9,9,10,10,10-d5, the KIE would manifest in reactions involving the C-10 position, though enolization typically occurs at the C-1 or C-3 positions. However, other reactions, such as those involving radical abstraction or specific enzymatic processes at the terminal end of the molecule, would be significantly affected.

The magnitude of the primary KIE (kH/kD) provides valuable information about the transition state of the rate-determining step. princeton.edu A large KIE (typically 6-10 for C-H/C-D bonds) suggests that the bond to the isotope is being broken in the transition state. wikipedia.org Quantum chemical calculations can model this by comparing the computed energy barriers for the protiated and deuterated species.

Table 1: Theoretical Kinetic Isotope Effects (KIE) for a Hypothetical C-H/C-D Bond Cleavage Reaction at the C-10 Position of 2-Decanone

Reaction ParameterProtiated 2-Decanone (C-H)Deuterated 2-Decanone-d5 (C-D)Predicted KIE (kH/kD)
Zero-Point Vibrational Energy (ZPVE) of reacting bondHigherLower-
Activation Energy (Ea)LowerHigher-
Reaction Rate Constant (k)kHkD> 1 (Normal KIE)
Example Calculation
Calculated kH (arbitrary units)7.0 x 10⁻⁵-7.0
Calculated kD (arbitrary units)-1.0 x 10⁻⁵7.0

This interactive table presents theoretical data to illustrate the principles of KIE calculations. The values are representative for a primary KIE where C-H/C-D bond breaking is the rate-determining step.

Molecular Dynamics Simulations for Understanding Deuterated Compound Interactions in Complex Matrices

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed insights into how a molecule like 2-Decanone-9,9,10,10,10-d5 interacts with its environment, particularly within complex matrices such as biological membranes, soil organic matter, or the stationary phase in a chromatography column.

While deuterium substitution does not change the fundamental chemical properties, it does slightly alter physical properties like molecular volume and polarizability. cchmc.org These subtle changes can influence non-covalent interactions, including van der Waals forces and hydrophobic interactions, which govern the behavior of the molecule in a condensed phase. cchmc.org

MD simulations can model these effects by employing force fields that describe the potential energy of the system. By simulating the trajectory of the deuterated ketone within a matrix, researchers can analyze parameters such as:

Interaction Energies: Quantifying the strength of interaction between the deuterated ketone and surrounding molecules.

Solvation Free Energy: Determining the energy change when the molecule is transferred from a vacuum to a solvent, which relates to its solubility and partitioning behavior.

Diffusion Coefficients: Measuring the rate at which the molecule moves through the matrix.

For example, an MD simulation could model 2-decanone-d5 and its non-deuterated counterpart in a lipid bilayer. The results might show slight differences in how deeply each isotopologue partitions into the hydrophobic core of the membrane or its orientation, which could have implications for its use as an internal standard in lipidomics. biorxiv.org

Table 2: Simulated Interaction Parameters of 2-Decanone Isotopologues in a Model Octanol Matrix

Parameter2-Decanone (Protiated)2-Decanone-9,9,10,10,10-d5% Difference
Average Interaction Energy (kJ/mol)-45.2-45.0-0.44%
Diffusion Coefficient (10⁻⁵ cm²/s)1.881.86-1.06%
Radial Distribution Function Peak (Å) with Octanol4.14.10.00%

This interactive table displays hypothetical data from an MD simulation to illustrate how deuteration can subtly affect physical interaction parameters. The differences are typically small but can be significant in high-precision analytical methods.

Development of Predictive Models for Chromatographic Retention and Mass Spectrometric Fragmentation of Deuterated Ketones

Chromatographic Retention: In chromatography, particularly reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit slightly different retention times than their protiated analogs. nih.gov This phenomenon, known as the chromatographic isotope effect, typically results in the deuterated compound eluting slightly earlier. nih.gov This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the nonpolar stationary phase. cchmc.org

Predictive models, such as Quantitative Structure-Retention Relationship (QSRR) models, can be developed to forecast the retention time of compounds. rpi.edu These models correlate a molecule's physicochemical properties (descriptors) with its observed retention behavior. For deuterated compounds, specific descriptors can be adjusted to account for the effects of isotopic substitution. By building a QSRR model with a set of deuterated and non-deuterated compounds, it becomes possible to predict the retention time of new deuterated analytes like 2-decanone-d5 with high accuracy. acs.org

Mass Spectrometric Fragmentation: Mass spectrometry (MS) is a key technique for identifying and quantifying isotopically labeled compounds. In electron ionization MS, molecules are fragmented in predictable ways. For ketones like 2-decanone, two major fragmentation pathways are alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement. libretexts.org

The presence of deuterium atoms in 2-Decanone-9,9,10,10,10-d5 will result in a predictable mass shift for any fragment ion that retains the deuterated terminal end of the molecule. Predictive fragmentation models can be developed based on established fragmentation rules or by using computational methods to simulate the fragmentation process. nih.govresearchgate.net These models are crucial for confirming the identity of a deuterated standard and for distinguishing it from potential interferences in a complex sample.

For 2-decanone (molar mass ~156.27 g/mol ), a major alpha-cleavage results in the loss of the octyl chain to form the acetylium ion [CH3CO]+ at m/z 43. Another alpha-cleavage would result in the loss of the methyl group to form an ion at m/z 141. For 2-Decanone-9,9,10,10,10-d5 (molar mass ~161.30 g/mol ), the acetylium ion fragment would remain at m/z 43, but the fragment resulting from the loss of the methyl group would be at m/z 141, as the deuterium is on the other end of the molecule. The McLafferty rearrangement would also be affected. The molecular ion of 2-decanone-d5 itself would be observed at m/z 161. These predictable shifts are fundamental to the use of deuterated compounds as internal standards in quantitative mass spectrometry.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Key Fragments of 2-Decanone Isotopologues

Fragmentation PathwayKey FragmentPredicted m/z for 2-DecanonePredicted m/z for 2-Decanone-d5Mass Shift (Da)
Molecular Ion[M]+•156161+5
Alpha-Cleavage (loss of C8H17•)[CH3CO]+43430
Alpha-Cleavage (loss of CH3•)[M-15]+1411410
McLafferty Rearrangement[C3H6O]+•58580
Fragment containing the d5-terminuse.g., [C4H4D5]+61 (for C4H9)66+5

This interactive table shows the expected m/z values for characteristic fragments. Note that the mass shift only occurs for fragments that retain the deuterated part of the molecule.

Q & A

Q. How can researchers verify the isotopic purity of 2-decanone-9,9,10,10,10-d5, and what analytical techniques are most reliable?

Methodological Answer: Isotopic purity is critical for minimizing experimental artifacts. Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at positions 9, 9, 10, 10, and 10. Compare the 1H^1H-NMR spectrum of the deuterated compound with its non-deuterated analog; absence of proton signals at δ 0.8–1.2 ppm (methyl groups) and δ 2.1–2.4 ppm (ketone-adjacent methylene) confirms deuteration. Additionally, high-resolution mass spectrometry (HRMS) can validate molecular ion peaks (e.g., [M+H]+^+ at m/z 177.29 for C10_{10}H13_{13}D5_5O) . For quantification, combine gas chromatography-mass spectrometry (GC-MS) with internal standards calibrated against certified reference materials.

Q. What are the standard synthetic routes for 2-decanone-9,9,10,10,10-d5, and how can side reactions be minimized?

Methodological Answer: Synthesis typically involves deuterium exchange or de novo synthesis using deuterated precursors. For example:

  • Start with decanoic-9,9,10,10,10-d5 acid (CAS 49124-63) and perform Friedel-Crafts acylation under controlled conditions to introduce the ketone group at position 2.
  • Optimize reaction temperature (50–70°C) and use anhydrous AlCl3_3 as a catalyst to reduce deuteration loss. Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How does 2-decanone-9,9,10,10,10-d5 behave in microbial metabolic studies, and what controls are necessary?

Methodological Answer: In microbial systems (e.g., Pseudomonas aeruginosa), deuterated compounds are used to trace fatty acid degradation pathways. Design experiments with:

  • Negative controls : Cultures without isotopic labeling to establish baseline metabolite profiles.
  • Stable-isotope probing (SIP) : Supplement growth media with 1 mM deuterated 2-decanone and 50 mg/L anthranilic acid to induce HAQ (4-hydroxy-2-alkylquinoline) production. Analyze extracts via LC-MS/MS to track deuterium retention in metabolites .

Advanced Research Questions

Q. How do isotopic effects of deuterium in 2-decanone-d5 influence kinetic studies of enzymatic oxidation?

Methodological Answer: Deuteration alters reaction rates due to the kinetic isotope effect (KIE) . For example, cytochrome P450-mediated oxidation at the C-2 position may exhibit a KIE of 2–10, slowing VmaxV_{max}. To mitigate artifacts:

  • Compare kinetics with non-deuterated 2-decanone using stopped-flow spectroscopy or HPLC-based activity assays .
  • Use computational modeling (e.g., density functional theory) to predict deuteration impacts on transition states .

Q. What strategies resolve spectral interference in NMR or MS when 2-decanone-d5 is used in complex biological matrices?

Methodological Answer: In lipid-rich samples, overlapping signals from endogenous compounds can obscure analysis. Implement:

  • 2D NMR techniques (e.g., 1H^1H-13C^13C HSQC) to isolate deuterated signals.
  • Isotope-encoded affinity tags (IEAT) : Derivatize 2-decanone-d5 with a click-chemistry tag (e.g., azide) for selective enrichment prior to MS analysis .

Q. How can contradictory data from isotopic dilution or metabolic cross-talk be addressed in tracer studies using 2-decanone-d5?

Methodological Answer: Contradictions often arise from unaccounted isotopic dilution (e.g., endogenous fatty acid pools) or enzyme promiscuity . Mitigate by:

  • Conducting time-course experiments to distinguish primary vs. secondary metabolites.
  • Using genetic knockouts (e.g., fadD mutants in P. aeruginosa) to block competing pathways .

Methodological Design & Data Analysis

Q. What experimental designs optimize the use of 2-decanone-d5 in tracing lipid peroxidation pathways?

Methodological Answer: Combine isotopic tracing with redox-sensitive probes :

  • Expose cells to 2-decanone-d5 and induce peroxidation via H2_2O2_2.
  • Quantify deuterated aldehydes (e.g., malondialdehyde-d4) via GC-EI-MS in selected ion monitoring (SIM) mode. Normalize to total protein content to control for cell viability .

Q. How should researchers statistically analyze data from heterogeneous samples when using 2-decanone-d5 as a tracer?

Methodological Answer: Apply mixed-effects models to account for batch variability (e.g., cell culture conditions). Use Bonferroni correction for multiple comparisons in metabolite profiling. Open-source tools like MetaboAnalyst 5.0 can automate pathway enrichment analysis .

Ethical & Reporting Standards

Q. What are the best practices for reporting deuterated compound synthesis and characterization in peer-reviewed journals?

Methodological Answer: Follow ACS Guidelines :

  • Provide NMR/MS spectra in supplementary materials, highlighting deuterium incorporation.
  • Disclose synthetic yields, purity (≥95%), and supplier details for precursors (e.g., CAS 49124-63) .

Q. How can researchers ensure reproducibility when sharing datasets involving 2-decanone-d5?

Methodological Answer: Adhere to FAIR Data Principles :

  • Upload raw MS/NMR files to repositories like MetaboLights (accession codes required).
  • Document instrument parameters (e.g., LC gradient, collision energy in MS) using ISA-Tab metadata standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.